

An In-Depth Technical Guide to 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzyl
bromide

Cat. No.: B1333660

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling protocols for **2-Fluoro-6-methoxybenzyl bromide**. The information is intended to support laboratory research and drug development activities by providing key data and procedural insights for the safe and effective use of this compound.

Core Chemical Properties

2-Fluoro-6-methoxybenzyl bromide is a substituted aromatic compound with the CAS number 500912-17-4.^{[1][2]} It is utilized as a laboratory chemical and building block in organic synthesis.^[1] The physical and chemical properties of this compound are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C8H8BrFO	[2][3]
Molecular Weight	219.05 g/mol	[2]
Appearance	Clear pale yellow to yellow to orange to pale brown liquid	[1][3]
Odor	Pungent	[1]
Melting Point	18 - 21 °C / 64.4 - 69.8 °F	[1][2]
Refractive Index	1.5555-1.5595 @ 20°C	[3]
CAS Number	500912-17-4	[1][2]
IUPAC Name	2-(bromomethyl)-1-fluoro-3-methoxybenzene	[2][3]
Synonyms	2-bromomethyl-1-fluoro-3-methoxybenzene, 2-bromomethyl-3-fluoroanisole	[2]

Reactivity and Stability

Stability: **2-Fluoro-6-methoxybenzyl bromide** is sensitive to moisture and should be stored under an inert atmosphere.[1][4]

Conditions to Avoid: Exposure to moist air or water, high temperatures, open flames, and other sources of ignition should be avoided.[4]

Incompatible Materials: This compound is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[4]

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride.[1][4]

Hazardous Reactions: No hazardous polymerization or other hazardous reactions have been reported under normal processing conditions.[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-Fluoro-6-methoxybenzyl bromide** are not readily available in the provided search results, a general synthetic approach can be inferred from procedures for structurally similar compounds, such as 2,6-dimethoxybenzyl bromide.^[5]

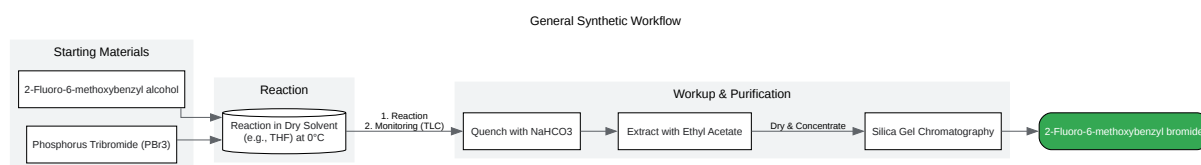
General Synthesis via Bromination of the Corresponding Alcohol:

This procedure is a representative method and may require optimization for **2-Fluoro-6-methoxybenzyl bromide**.

- **Dissolution:** Dissolve 2-fluoro-6-methoxybenzyl alcohol (1.0 equivalent) in a suitable dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
- **Inert Atmosphere:** The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Brominating Agent:** Add a brominating agent, such as phosphorus tribromide (PBr₃, approximately 0.33 to 1.0 equivalents), dropwise to the stirred solution. The addition should be slow to control the reaction temperature.
- **Reaction:** Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour), and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution while cooling the flask.^[6]
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.^[6]
- **Washing:** Combine the organic layers and wash sequentially with water and brine.^[6]

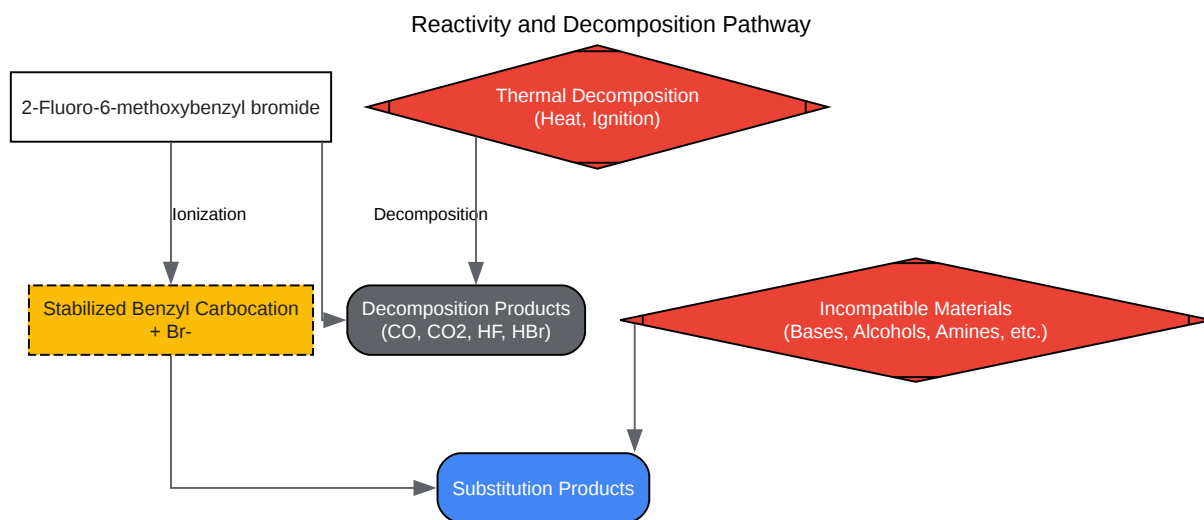
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.^[6]
- **Purification:** Purify the crude **2-Fluoro-6-methoxybenzyl bromide** using silica gel column chromatography, eluting with a non-polar solvent system such as a mixture of ethyl acetate and hexane.^[6]

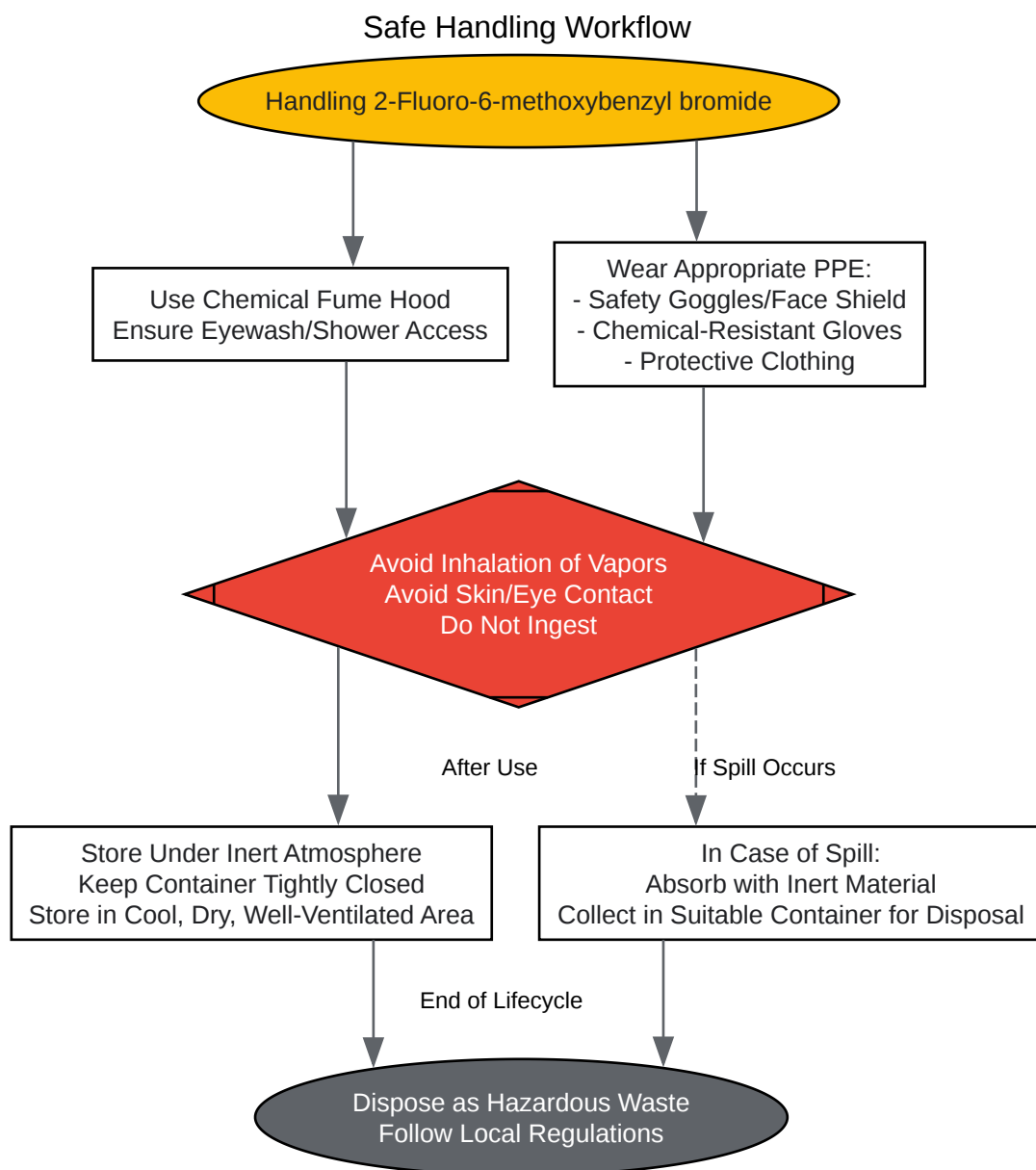
Visualizations



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Caption: A generalized workflow for the synthesis of **2-Fluoro-6-methoxybenzyl bromide**.





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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Fluoro-6-methoxybenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333660#2-fluoro-6-methoxybenzyl-bromide-chemical-properties]

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